ACSL4 Substrate Preference: Comparable Affinity to Arachidonic Acid (C20:4)
Recombinant human ACSL4 variants (V1 and V2) demonstrate a clear preference for highly unsaturated fatty acids, including adrenic acid (C22:4 n-6), as substrates. Kinetic analysis reveals that both ACSL4 variants have similar relative affinities (Km) for adrenic acid, arachidonic acid (AA), and eicosapentaenoic acid (EPA) [1]. This establishes adrenoyl-CoA as a primary and specific substrate for ACSL4, on par with the canonical substrate arachidonoyl-CoA.
| Evidence Dimension | Enzyme Affinity (Km) |
|---|---|
| Target Compound Data | Similar Km to arachidonic acid (AA) for human ACSL4V1 and ACSL4V2. |
| Comparator Or Baseline | Arachidonic acid (C20:4 n-6) and Eicosapentaenoic acid (C20:5 n-3) |
| Quantified Difference | Not significantly different |
| Conditions | Recombinant human ACSL4V1 and ACSL4V2 expressed in Sf9 cells, assayed via LC-MS/MS. |
Why This Matters
Confirms that all-cis-10,13,16,19-Docosatetraenoyl-CoA is not a minor or secondary substrate for ACSL4 but is utilized with an efficiency comparable to arachidonoyl-CoA, validating its use in ACSL4-centric assays.
- [1] Shimbara-Matsubayashi S, Kuwata H, Tanaka N, Kato M, Hara S. Analysis on the Substrate Specificity of Recombinant Human Acyl-CoA Synthetase ACSL4 Variants. Biol Pharm Bull. 2019;42(5):850-855. View Source
